![molecular formula C13H8BrClN2OS2 B2741959 5-bromo-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 896675-78-8](/img/structure/B2741959.png)
5-bromo-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 387.69. Other properties such as melting point, boiling point, and solubility are not available from the search results.Scientific Research Applications
Drug Discovery and Development
This compound is part of a unique collection of chemicals provided to researchers in the early stages of drug discovery . Its structural features, particularly the presence of bromine and chlorine atoms, make it a valuable candidate for the development of new pharmaceuticals through halogen bonding interactions, which can enhance the selectivity and potency of drug molecules.
Future Directions
While specific future directions for this compound are not available, similar compounds have shown potential in various biological activities, including anti-inflammatory, antiviral, and antidiabetic activities . This suggests that 5-bromo-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide and similar compounds could be further explored for their therapeutic potential.
properties
IUPAC Name |
5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2OS2/c1-6-7(15)2-3-8-11(6)16-13(20-8)17-12(18)9-4-5-10(14)19-9/h2-5H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCINGSYIMQCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
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